Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Description
Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate is a heterocyclic compound featuring a fused thienopyrazole core. Its structure includes a thiophene ring fused to a pyrazole moiety at the [3,2-c] positions, with an amino group at position 3 and a methyl ester at position 3. The amino group enhances nucleophilicity and hydrogen-bonding capacity, while the ester group offers versatility for further derivatization, such as hydrolysis to a carboxylic acid .
Properties
IUPAC Name |
methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-12-7(11)4-2-3-5(13-4)6(8)10-9-3/h2H,1H3,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTKCTZKSHFJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=NN2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659417 | |
| Record name | Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648411-35-2 | |
| Record name | Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate typically involves the condensation of appropriate thieno and pyrazole precursors. One common method includes the reaction of 3-amino-1H-pyrazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include nitro derivatives, amines, and various substituted esters .
Scientific Research Applications
Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The exact mechanism of action of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate with structurally related thienopyrazole derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity: The amino group in the target compound enhances nucleophilic reactivity, enabling participation in hydrogen bonding and electrophilic substitution reactions. In contrast, methyl () and bromo () substituents alter electronic properties, with bromine acting as a leaving group for Suzuki or Ullmann couplings . Phenyl groups (e.g., in and ) increase steric hindrance and hydrophobicity, reducing solubility but improving membrane permeability .
Ring Position Isomerism: Thieno[3,2-c] vs. [2,3-c] isomers (e.g., vs. target compound) influence conjugation and stability. The [3,2-c] arrangement in the target compound may offer better π-orbital overlap, enhancing aromatic stability .
Functional Group Applications :
- The methyl ester in the target compound and analogs (e.g., ) can be hydrolyzed to carboxylic acids for increased aqueous solubility, a critical step in prodrug design .
- Acetylated derivatives () may serve as prodrugs, with the acetyl group protecting reactive sites until metabolic activation .
Brominated analogs () are valuable intermediates in cross-coupling reactions to generate biaryl structures common in pharmaceuticals .
Biological Activity
Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS No. 648411-35-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound has the molecular formula and features a unique combination of thieno and pyrazole rings. Its structural characteristics contribute to its diverse biological activities.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives of pyrazoles found that certain compounds within this class showed promising results against bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 µg/mL |
| This compound | Escherichia coli | 30 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown activity against human cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) .
Case Study: Anticancer Efficacy
In a study by Wei et al., the compound exhibited an IC50 value of approximately 12 µM in MCF7 cells, indicating significant cytotoxicity. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12 | Tubulin polymerization inhibition |
| NCI-H460 | 15 | Induction of apoptosis |
| SF-268 | 10 | Cell cycle arrest |
3. Other Therapeutic Applications
Beyond its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. Research suggests that compounds in this category can inhibit the release of pro-inflammatory cytokines like TNF-alpha, making them potential candidates for treating inflammatory diseases .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in key signaling pathways. For instance, it may inhibit enzyme activity related to inflammation or modulate receptor signaling pathways associated with cancer cell proliferation.
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazole derivatives known for their biological activities:
Table 3: Comparison with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 3-Methyl-1H-pyrazole-5-carboxylic acid | D-amino acid oxidase inhibitor | Simple pyrazole structure |
| Methyl 4-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | Anticancer activity | Fluorinated derivative |
| This compound | Antimicrobial & anticancer | Unique thieno-pyrazole structure |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, a related thieno[3,2-c]pyrazole derivative was prepared by reacting 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol under anhydrous sodium carbonate catalysis . Key parameters include solvent choice (ethanol for polar protic environments), temperature control (reflux conditions), and stoichiometric ratios. Optimization may involve varying catalysts (e.g., KPO or Pd(PPh) for cross-coupling steps) and reaction times to improve yield .
| Example Reaction Parameters |
|---|
| Solvent: Ethanol |
| Catalyst: NaCO (anhydrous) |
| Temperature: Reflux (~78°C) |
| Yield: 50–70% (typical for analogous reactions) |
Q. How is the compound purified, and what analytical techniques confirm its identity?
- Methodological Answer : Purification often uses column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization. Characterization relies on:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl ester at C5, amino group at C3) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] for CHNOS).
- Infrared Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~3400 cm (N-H stretch of amino group) .
Q. What are the critical challenges in synthesizing thieno-pyrazole derivatives, and how are side products mitigated?
- Methodological Answer : Common issues include regioselectivity in cyclization and byproduct formation from competing pathways. Strategies:
- Reagent Purity : Use freshly distilled methyl thioglycolate to avoid oxidation byproducts .
- Protection/Deprotection : Protecting the amino group (e.g., with acetyl) during synthesis to prevent undesired nucleophilic reactions .
- Chromatographic Monitoring : TLC (silica plates, UV visualization) to track reaction progress and isolate intermediates .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure, and what software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural data. SHELXL is widely used for refinement, particularly for small molecules, due to its robust handling of disorder and hydrogen bonding . Mercury software aids in visualizing packing patterns and void spaces, which is critical for understanding polymorphism . For example, bond angles and torsion angles in the thieno-pyrazole core can distinguish between alternative tautomers .
| Crystallographic Data Example |
|---|
| Space Group: P2/c |
| R-factor: <0.05 (high-quality data) |
| Key Bond Length: C-S (1.70–1.75 Å) |
Q. How do researchers analyze discrepancies in spectroscopic vs. computational data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict NMR chemical shifts and vibrational frequencies. Discrepancies (e.g., H NMR shifts deviating by >0.3 ppm) may indicate solvent effects, tautomerism, or crystal packing influences. Cross-validation with SCXRD data resolves such conflicts . For instance, computational models assuming a planar thieno-pyrazole ring may mismatch experimental data if steric hindrance distorts the structure .
Q. What strategies are employed to study the compound’s potential bioactivity, given its structural complexity?
- Methodological Answer :
-
Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or enzymes with pyrazole-binding sites). Focus on the amino group’s hydrogen-bonding potential and the ester’s lipophilic character .
-
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the methyl ester with ethyl or modifying the amino group) and compare bioassay results (e.g., IC values) .
-
In Vitro Assays : Screen against cancer cell lines (e.g., MTT assay) or bacterial strains to identify lead compounds .
Example SAR Modifications Analog 1: Replace methyl ester with ethyl (CHNOS) Analog 2: Substitute amino group with nitro (CHNOS)
Data Contradiction Analysis
Q. How are conflicting reports about the compound’s stability addressed?
- Methodological Answer : Stability studies under varying conditions (pH, temperature, light) using:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
